Azathioprine

Catalog No.
S520009
CAS No.
446-86-6
M.F
C9H7N7O2S
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azathioprine

CAS Number

446-86-6

Product Name

Azathioprine

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine

Molecular Formula

C9H7N7O2S

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

LMEKQMALGUDUQG-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
Insoluble
Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions
Insoluble in water
1.07e+00 g/L

Synonyms

Azathioprine, Azathioprine Sodium, Azathioprine Sodium Salt, Azathioprine Sulfate, Azothioprine, Immuran, Imuran, Imurel, Sodium, Azathioprine

Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Immunosuppression and Autoimmune Diseases:

  • Mechanism of Action: Azathioprine's exact mechanism in autoimmune diseases is not fully understood, but it's believed to interfere with the proliferation and activation of immune cells involved in the autoimmune response [].
  • Research Applications: Azathioprine is used in the treatment of various autoimmune diseases, including:
    • Rheumatoid arthritis []
    • Inflammatory bowel disease []
    • Autoimmune hepatitis []
    • Systemic lupus erythematosus []

Organ Transplant Rejection:

  • Immunosuppressive Effect: Azathioprine is often used in combination with other immunosuppressive medications to prevent the body from rejecting a transplanted organ [].
  • Research on Efficacy: Studies have shown that azathioprine can be effective in reducing the risk of organ transplant rejection, particularly when used with other immunosuppressive drugs [].

Other Areas of Research:

  • Azathioprine's immunosuppressive properties are also being investigated in other areas of research, such as:
    • Preventing graft-versus-host disease (GVHD) in bone marrow transplantation []
    • Treating autoimmune uveitis, an inflammatory eye disease []

Azathioprine is an immunosuppressive medication primarily used to prevent organ transplant rejection and treat autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. It is a prodrug that is converted in the body to 6-mercaptopurine, which then undergoes further metabolism to produce active thioguanine nucleotides. These metabolites interfere with the synthesis of purines, essential components of DNA and RNA, thereby inhibiting cell proliferation, particularly in lymphocytes. The chemical formula for azathioprine is C₉H₇N₇O₂S, and it has a molar mass of 277.26 g/mol .

  • Once converted to 6-MP, the mechanism of action involves interfering with DNA synthesis and function in immune system cells [].
  • This disrupts the rapid multiplication of immune cells, leading to immunosuppression [].
  • Azathioprine is a medication with potential side effects, and its use requires careful monitoring by a healthcare professional [].
  • Common side effects include nausea, vomiting, and increased risk of infections [].
  • More serious side effects like bone marrow suppression can occur in some cases [].

The metabolism of azathioprine involves several key reactions:

  • Conversion to 6-Mercaptopurine: Azathioprine is non-enzymatically converted into 6-mercaptopurine upon administration.
  • Formation of Thioguanine Nucleotides: 6-mercaptopurine is further metabolized into thioguanine nucleotides through various enzymatic pathways, including:
    • Thiopurine S-methyltransferase: This enzyme methylates 6-mercaptopurine into inactive metabolites.
    • Inosine Monophosphate Dehydrogenase: Converts intermediates into active thioguanine nucleotides, which inhibit purine synthesis .

Azathioprine exhibits significant immunosuppressive activity primarily through the inhibition of lymphocyte proliferation. The active thioguanine nucleotides disrupt DNA synthesis by incorporating themselves into the DNA structure, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as T and B lymphocytes. This action is beneficial in conditions where excessive immune response is detrimental, such as in autoimmune diseases or after organ transplantation .

Azathioprine can be synthesized through several methods, with one common approach being:

  • Condensation Reaction: The synthesis starts from 6-mercaptopurine, which is reacted with 1-methyl-4-nitroimidazole-5-thiol in the presence of a suitable solvent and conditions that facilitate nucleophilic attack.
  • Purification: The resultant azathioprine is purified through crystallization or chromatography techniques to ensure high purity for pharmaceutical use .

Azathioprine is widely used in clinical settings for:

  • Organ Transplantation: To prevent rejection by suppressing the immune response.
  • Autoimmune Disorders: Such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.
  • Dermatological Conditions: Including pemphigus vulgaris and other severe skin disorders .

Azathioprine belongs to a class of drugs known as thiopurines. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
6-MercaptopurineInhibits purine synthesisDirectly active; used for similar indications
6-ThioguanineInhibits purine synthesisMore potent than azathioprine; used in certain cancers
Mycophenolate MofetilInhibits lymphocyte proliferationSelectively inhibits lymphocyte function; fewer side effects
CyclophosphamideAlkylating agentBroader spectrum of action; used in cancer therapy

Azathioprine's uniqueness lies in its dual role as both an immunosuppressant and a precursor to other active metabolites, allowing it to be tailored for specific therapeutic needs while having a well-documented safety profile compared to some alternatives .

This comprehensive overview highlights azathioprine's significant role in modern medicine as an effective immunosuppressive agent with diverse applications and interactions.

Physical Description

Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244 °C. Used for the treatment of rheumatoid arthritis. A known carcinogen.
Solid

Color/Form

Pale yellow crystals from 50% aq acetone

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

277.03819367 g/mol

Monoisotopic Mass

277.03819367 g/mol

Heavy Atom Count

19

LogP

0.1
0.1 (LogP)
log Kow = 0.10
0.7

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides & sulfur oxides/.

Appearance

Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244掳C. Used for the treatment of rheumatoid arthritis. A known carcinogen.,Solid

Melting Point

469 to 471 °F (decomposes) (NTP, 1992)
dec 243-244 °C
243.5 °C

UNII

MRK240IY2L

Related CAS

55774-33-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (62.62%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (58.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Azathioprine is indicated to treat rheumatoid arthritis and prevent renal transplant rejection.
FDA Label
Jayempi is indicated in combination with other immunosuppressive agents for the prophylaxis of transplant rejection in patients receiving allogenic kidney, liver, heart, lung or pancreas transplants. Azathioprine is indicated in immunosuppressive regimens as an adjunct to immunosuppressive agents that form the mainstay of treatment (basis immunosuppression). Jayempi is used as an immunosuppressant antimetabolite either alone or, more commonly, in combination with other agents (usually corticosteroids) and/ or procedures which influence the immune response. Jayempi is indicated in patients who are intolerant to glucocorticosteroids or if the therapeutic response is inadequate despite treatment with high doses of glucocorticosteroids, in the following diseases: severe active rheumatoid arthritis (chronic polyarthritis ) that cannot be kept under control by less toxic agents (disease-modifying anti-rheumatic -medicinal products � DMARDs)auto-immune hepatitis systemic lupus erythematosusdermatomyositispolyarteritis nodosapemphigus vulgaris and bullous pemphigoidBehçet's diseaserefractory auto-immune haemolytic anaemia, caused by warm IgG antibodieschronic refractory idiopathic thrombocytopenic purpuraJayempi is used for the treatment of moderately severe to severe forms of chronic inflammatory bowel disease (IBD) (Crohn's disease or ulcerative colitis) in patients in whom glucocorticosteroid therapy is necessary, but where glucocorticosteroids are not tolerated, or in whom the disease is untreatable with other common means of first choice. It is also indicated in adult patients in relapsing multiple sclerosis, if an immunomodulatory therapy is indicated but beta interferon therapy is not possible, or a stable course has been achieved with previous treatment with azathioprine. 3Jayempi is indicated for the treatment of generalised myasthenia gravis. Depending on the severity of the disease, Jayempi should be given in combination with glucocorticosteroids because of slow onset of action at the beginning of treatment and the glucocorticosteroid dose should be gradually reduced after several months of treatment.

Livertox Summary

Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Azathioprine also is indicated in the treatment of other immunological diseases including regional and ulcerative colitis, biliary cirrhosis, systemic dermatomyositis (polymyositis), glomerulonephritis, chronic active hepatitis, systemic lupus erythematosus (SLE), inflammatory myopathy, myasthenia gravis, nephrotic syndrome, pemphigus and pemphigoid. /NOT included in US product labeling/
Azathioprine is indicated for the management of severe, active, and erosive rheumatoid arthritis unresponsive to rest or conventional medications. /Included in US product labeling/
It /azathioprine/ is also also indicated in the prevention of rejection in cardiac, hepatic, and pancreatic transplantation. /NOT included in US product labeling/
Azathioprine is indicated as an adjunct for prevention of rejection in renal homotransplantation. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for AZATHIOPRINE (12 total), please visit the HSDB record page.

Pharmacology

Azathioprine is an immunosuppressive agent which functions through modulation of rac1 to induce T cell apoptosis, as well as other unknown immunosuppressive functions.[A19872] It has a long duration of action as it is given daily, and has a narrow therapeutic index.[L11214] Patients should be counselled regarding the risk of malignancies of the skin and lymphomas.[L11214]
Azathioprine is a purine analogue with cytotoxic and immunosuppressive activity. Azathioprine is a prodrug that is converted by hepatic xanthine oxidase to its active metabolite 6-mercaptopurine (6-MP). 6-MP is further metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 6-thioguanosine-5'-phosphate (6-thio-GMP) and 6-thioinosine monophosphate (6-thio-IMP), both inhibit nucleotide conversions and de novo purine synthesis. This leads to inhibition of DNA, RNA, and protein synthesis. As a result, cell proliferation may be inhibited, particularly in lymphocytes and leukocytes.

MeSH Pharmacological Classification

Antirheumatic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AX - Other immunosuppressants
L04AX01 - Azathioprine

Mechanism of Action

Azathioprine's mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells. 6-thioguanine triphosphate, a metabolite of azathioprine, modulates activation of rac1 when costimulated with CD28, inducing T cell apoptosis. This may be mediated through rac1's action on mitogen-activated protein kinase, NF-kappaB.
Following exposure to nucleophiles ... azathioprine is cleaved to 6-mercaptopurine which, in turn, is converted to additional metabolites that inhibit de novo purine synthesis. 6-Thio-IMP, a fraudulent nucleotide, is converted to 6-thio-GMP and finally to 6-thio-GTP, which is incorporated into DNA and gene translation is inhibited. Cell proliferation is prevented, inhibiting a variety of lymphocyte functions.
Azathioprine (AZA), one of the antimetabolite drugs, is a purine analog that is more potent than the prototype 6-mercaptopurine, as an inhibitor of cell replication. Immunosuppression likely occurs because of the ability of the drug to inhibit purine biosynthesis. ... Although T-cell functions are the primary targets for this drug, inhibition of /(natural killer cells)/ NK function and macrophage activities has also been reported.
Azathioprine inhibits DNA synthesis and, as a purine antimetabolite, exerts its effect on activated lymphocytes, which requires purines during their proliferative phase. It inhibits both cellular and humoral responses, but does not interfere with phagocytosis or interferon production. It is a nonspecific cytotoxic agent. Its immunosuppressive effect is believed to be due to mercaptopurine, to which it is metabolized.
The exact mechanism of immunosuppressive action is unknown since the exact mechanism of the immune response itself is complex and not completely understood. The immunosuppressive effects of azathioprine involve a greater suppression of delayed hypersensitivity and cellular cytotoxicity tests than of antibody responses. Azathioprine antagonizes purine metabolism and may inhibit synthesis of DNA, RNA, and proteins; it may also interfere with cellular metabolism and inhibit mitosis.
For more Mechanism of Action (Complete) data for AZATHIOPRINE (6 total), please visit the HSDB record page.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

446-86-6

Absorption Distribution and Excretion

Oral azathioprine is well absorbed, with a Tmax of 1-2h. Further data regarding the absorption of azathioprine is not readily available.
Azathioprine and mercaptopurine are not detectable in urine after 8 hours. Further data regarding the route of elimination of azathioprine are not available.
Data regarding the volume of distribution of azathioprine is not readily available.
Data regarding the clearance of azathioprine is not readily available.
Azathioprine and mercaptopurine are moderately bound to plasma proteins and are partially dialyzable. They are rapidly removed from the blood by oxidation or methylation in the liver and/or erythrocytes. Renal clearance is of little impact in biological effectiveness or toxicity, but dose reduction is practiced in patients with renal failure.
Azathioprine is well absorbed orally and reaches maximum blood levels within 1 to 2 hours after administration.
Azathioprine is well absorbed from the gastrointestinal tract and has an oral bioavailibility of approximately 60%.
Azathioprine is rapidly cleared from the blood; both azathioprine and mercaptopurine are approximately 30% bound to serum proteins, both appear dialyzable, and both appear to cross the placenta.
The metabolites are excreted in the urine, largely as 6-mercaptopurine. Less than 2% of azathioprine and 20 to 40% of 6-mercaptopurine are excreted as unchanged drugs in the urine.

Metabolism Metabolites

Azathioprine is converted to 6-mercaptopurine nonenzymatically. 6-mercaptopurine is then metabolized to 6-methylmercaptopurine by thiopurine methyltransferase, 6-thiouric acid by xanthine oxidase, or 6-thiosine-5'-monophosphate by hypoxanthine phosphoribosyltransferase. 6-thiosine-5'-monophosphate is metabolized to 6-methylthiosine-5'-monophosphate by thiopurine methyltransferase or 6-thioxanthylic acid by inosine monophosphate dehydrogenase. 6-thioxanthylic acid is metabolized by guanosine monophosphate synthetase to 6-thioguanine monophosphate, the first of the 6-thioguanine nucleotides. 6-thioguanine monophosphate is phosphorylated to produce the remaining 6-thioguanine nucleotides, 6-thioguanine diphosphate and 6-thioguanine triphosphate.
Orally administered azathioprine is rapidly divided in vivo to form 6-mercaptopurine.
Metabolized in vivo to 6-mercaptopurine, q.v.
Azathioprine is metabolized to 6-mercaptopurine.
Primarily converted to the active metabolites 6-mercaptopurine and 6-thioinosinic acid via a non-enzymatica process and glutathione transferases. Activation of 6-mercaptopurine occurs via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a series of multi-enzymatic processes involving kinases to form 6-thioguanine nucleotides (6-TGNs) as major metabolites Route of Elimination: Both compounds are rapidly eliminated from blood and are oxidized or methylated in erythrocytes and liver; no azathioprine or mercaptopurine is detectable in urine after 8 hours.

Associated Chemicals

Azathioprine sodium;55774-33-9

Wikipedia

Azathioprine
Pyran

Drug Warnings

Azathioprine is a toxic drug and must be used only under close medical supervision. Other immunosuppressive therapy given concomitantly with azathioprine therapy may increase the toxic potential of the drug.
Azathioprine may also cause rash, infection, drug fever, serum sickness, alopecia, arthralgia, retinopathy, Raynaud's disease, and pulmonary edema. Some of these adverse effects can occur as manifestations of rare hypersensitivity reactions. Azathioprine-induced hypersensitivity reactions are often characterized by a combination of symptoms, including fever, rigors, musculuskeletal symptoms (arthralgias, myalgias), and/or cutaneous effects (generalized erythematous or maculopapular rash with nonspecific inflammatory changes demonstrated on biopsy); pulmonary manifestations (eg, cough and/or dyspnea) and hypotension (which may be severe and, in the presence of fever, mimic septic shock) may also occur.
Hepatotoxicity manifested by increased serum alkaline phosphatase, bilirubin, and/or aminotransferase concentrations may occur in patients receiving azathioprine, principally in allograft recipients. Azathioprine-induced hepatotoxicity following transplantation occurs most frequently within 6 months of transplantation and is generally reversible following discontinuance of the drug. Rare, but life-threatening hepatic veno-occlusive disease has occurred during chronic azathioprine therapy in several renal allograft recipients and in a patient with panuveitis; serious complications, including progressive portal hypertension, progressive liver failure requiring a portacaval shunt, progressive chronic liver failure with portal hypertension and esophageal varices, and/or rapid deterioration resulting in death, occurred in most of these patients. Veno-occlusive disease was associated with cytomegalovirus infection in some of these patients and with use of azathioprine but not with dosage of the drug, type or duration of renal allograft, or type of underlying renal disease. Reports to date suggest that the onset of hepatic veno-occlusive disease generally occurs after 1-2 years of therapy and that the disease occur principally in males. The clinical syndrome is usually manifested initially by jaundice, often followed by the development of ascites and other signs of partal hypertension. Serum alkaline phosphatase and bilirubin concentrations are usually elevated. Prognosis is poor. Because hepatic veno-occlusive disease may result in rapid clincial deterioration, prompt diagnosis and therapeutic intervention are necessary. Many clinicians suggest that liver biopsy to diagnose veno-occlusive disease should be performed in renal allograft recipients receiving azathioprine at the first sign of mild hepatic dysfunction. If veno-occlusive disease is evident, azathioprine therapy should be promptly and permanently discontinued; alternative immunosuppressive therapy should be considered and, if liver failure is progressive anticoagulation, a partacaval shunt, or hepatic allotransplantation should be considered. Hepatotoxicity occurs in less than 1% of patients with rheumatoid arthritis who receive azathioprine.
Nausea, vomiting, anorexia, and diarrhea may occur in patients receiving large doses of azathioprine. Adverse GI effects may be minimized by giving the drug in divided doses and/or after meals. Vomiting with abdominal pain may occur rarely with a hypersensitivity pancreatitis. A GI hypersensitivity reaction characterized by severe nausea and vomiting has been reported. This reaction also may be accompanied by diarrhea, rash, fever, malaise, myalgias, elevations in liver enzymes, and, occasionally, hypotension. Symptoms of GI toxicity most often develop within the first several weeks of azathioprine therapy and are reversible upon discontinuance of the drug. The reaction can occur within several hours after rechallange with a single dose of the drug. Other adverse GI effects include ulceration of the mucous membranes of the mouth, esophagitis with possible ulceration, and steatorrhea.
For more Drug Warnings (Complete) data for AZATHIOPRINE (33 total), please visit the HSDB record page.

Biological Half Life

The half life of azathioprine is approximately 5 hours.
The elimination half-life of azathioprine is approximately 12 to 15 minutes, and that of 6-mercaptopurine is approximately 30 minutes to 4 hours. The total boby clearance of azathioprine is 60 ml/min/kg, and that of 6-mercaptopurine, 10 ml/min/kg.
The half-life of azathioprine itself is about 10 minutes, and that for mercaptopurine is about an hour.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepn: G.H. Hitchings, G.B. Elion, US 3056785 (1962 to Burroughs Wellcome).

Analytic Laboratory Methods

Analyte: azathioprine sodium; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 254 nm and comparison to standards (assay purity) /azathioprine sodium/
Analyte: azathioprine sodium; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification) /azathioprine sodium/
Analyte: azathioprine; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 254 nm and comparison to standards (assay purity)
Analyte: azathioprine; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for AZATHIOPRINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Blood levels of azathioprine are below 1 ug/ml and are transient following ingestion. Measurement of the red blood cell concentration of 6-thioguanine nucleotides may predict bone marrow toxicity.

Storage Conditions

Storage of the constituted soln in the original vial and in plastic syringes (Jelco) at 20-25 °C under fluorescent light resulted in no decomp or precipitation in 16 days. At 4 °C in the dark, a visible precipitate formed after four days. /Azathioprine sodium/
Azathioprine sodium 100 mg/50 ml diluted in dextrose 5% in water, sodium chloride 0.9%, or sodium chloride 0.45% in PVC bags was stored at 20-25 °C under fluorescent light and at 4 °C in the dark. No decomp occurred in the solns over 16 days of storage. However, a precipitate formed in the dextrose 5% in water admixtures by the 16th day. No precipiatate was observed after 8 days of storage. /Azathioprine sodium/
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Xanthine oxidase, an enzyme of major importance in the catabolism of metabolites of azathioprine, is blocked by allopurinol. If azathioprine and allopurinol are used in the same patient, the azathioprine dose must be decreased to 25 to 33% of the usual dose, but it is best not to use these two drugs together. Adverse effects resulting from coadministration of azathioprine with other myelosuppressive agents or ACE inhibitors include leukopenia, thrombocytopenia, and/or anemia ...
Allopurinol inhibits the principal metabolic pathway of azathioprine, the oxidative metabolism of mercaptopurine by xanthine oxidase. This may lead to toxic accumulation of azathioprine with concomitant bone marrow depression.
Therapeutic use may lead to bone marrow depression, hepatic dysfunction infection, drug fever, rash, urticarial eruption, hypersensitivity vasculitis, nausea, vomiting, and diarrhea, and possibly an increase in non-Hodgkin's lymphoma when used with corticosteroids in rheumatoid arthritis.
Allopurinol-induced inhibition of xanthine oxidase-mediated metabolism may result in greatly increased azathioprine activity and toxicity; concurrent use should be avoided if possible, especially in renal transplant patients, because of the high risk of 6-mercaptopurine (azathioprine metabolite) accumulation and consequent azathioprine toxicity if the transplanted kidney is rejected; if concurrent use is essential, it is recommended that azathioprine dosage be reduced to one quarter to one third of the usual dosage, the patient be carefully monitored, and subsequent dosage adjustments be based on patient response and evidence of toxicity.
For more Interactions (Complete) data for AZATHIOPRINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Azathioprine... is stated to be stable in neutral or acid solns but is hydrolyzed to mercaptopurine in alkaline solns, expecially on warming. Max stability occurs at pH 5.5-6.5. Hydrolysis to mercaptopurine also occurs in the presence of sulfhydryl compounds such as cysteine. /Azathioprine sodium/

Dates

Modify: 2023-08-15

Clinical profile, long-term follow-up and outcome of juvenile systemic scleroderma: 25 years of clinical experience from North-West India

Ankur Kumar Jindal, Pratap Patra, Sandesh Guleria, Anju Gupta, Sagar Bhattad, Amit Rawat, Deepti Suri, Vignesh Pandiarajan, Anuradha Bishnoi, Sunil Dogra, Surjit Singh
PMID: 34251299   DOI:

Abstract

To describe the clinical profile, long-term follow-up and outcome of juvenile systemic scleroderma (JSSc) from a tertiary care referral hospital in North-West India.
A review of case records was performed and children with JSSc (disease onset <14 years of age) were analysed. Diagnosis was based on the Paediatric Rheumatology European Society/American College of Rheumatology/European League against Rheumatism provisional classification criteria for JSSc.
Forty patients (28 girls and 12 boys; F:M ratio= 2.3:1) were diagnosed with JSSc (including 22 children with overlap) in the last 25 years. Mean age at symptom onset was 7.75±3.19 years with a mean delay in diagnosis of 2.275±2.09 years. Raynaud's phenomenon was seen in 26/40 (65%) patients at presentation. Lung involvement was noted in 40% patients. Methotrexate was the most commonly used therapy, followed by oral prednisolone. Patients without overlap had higher incidence of cutaneous ulcers as compared to patients with overlap (55% vs. 18%; p-value: 0.01). Patients with overlap required significantly higher oral prednisolone (81% vs. 22%), methotrexate (72% vs. 38%) and hydroxychloroquine (54% vs. 5%) while cyclophosphamide (13% vs. 44%) and azathioprine (9% vs. 44%) were used relatively less in this group. Mortality was 15% at a mean follow-up of 51.75 months. Infections were noted to be the most common cause of death. There was no significant difference in the mortality between patients with and without lung disease or patients with or without overlap.
We describe the largest single-centre cohort with longest follow-up of juvenile systemic scleroderma from India.


Editorial: thiopurines but not anti-TNF monotherapy are linked to worse pregnancy outcomes in a large population-based study

Jami Kinnucan, Sunanda Kane
PMID: 34236094   DOI: 10.1111/apt.16472

Abstract




Autoimmune hepatitis triggered by SARS-CoV-2 vaccination

Élise Vuille-Lessard, Matteo Montani, Jaume Bosch, Nasser Semmo
PMID: 34332438   DOI: 10.1016/j.jaut.2021.102710

Abstract

The development of autoimmune diseases has been reported after SARS-CoV-2 infection. Vaccination against SARS-CoV-2 could also trigger auto-immunity, as it has been described with other vaccines. An aberrant immune response induced by molecular mimicry and bystander activation, especially in predisposed individuals, is a potential mechanism. We report the case of a 76-year-old woman with Hashimoto thyroiditis and prior COVID-19 infection who developed severe autoimmune hepatitis (with typical features including strongly positive anti-smooth muscle antibody and markedly elevated immunoglobulins G, as well as typical histological findings) following SARS-CoV-2 vaccination (mRNA-1273 SARS-CoV-2 vaccine, Moderna®). The link between SARS-CoV-2 vaccination and the development of autoimmune diseases needs to be further investigated. Although a causality relationship cannot be proven, caution may be warranted when vaccinating individuals with known autoimmune diseases.


Redox Mechanism of Azathioprine and Its Interaction with DNA

Mihaela-Cristina Bunea, Victor-Constantin Diculescu, Monica Enculescu, Horia Iovu, Teodor Adrian Enache
PMID: 34202734   DOI: 10.3390/ijms22136805

Abstract

The electrochemical behavior and the interaction of the immunosuppressive drug azathioprine (AZA) with deoxyribonucleic acid (DNA) were investigated using voltammetric techniques, mass spectrometry (MS), and scanning electron microscopy (SEM). The redox mechanism of AZA on glassy carbon (GC) was investigated using cyclic and differential pulse (DP) voltammetry. It was proven that the electroactive center of AZA is the nitro group and its reduction mechanism is a diffusion-controlled process, which occurs in consecutive steps with formation of electroactive products and involves the transfer of electrons and protons. A redox mechanism was proposed and the interaction of AZA with DNA was also investigated. Morphological characterization of the DNA film on the electrode surface before and after interaction with AZA was performed using scanning electron microscopy. An electrochemical DNA biosensor was employed to study the interactions between AZA and DNA with different concentrations, incubation times, and applied potential values. It was shown that the reduction of AZA molecules bound to the DNA layer induces structural changes of the DNA double strands and oxidative damage, which were recognized through the occurrence of the 8-oxo-deoxyguanosine oxidation peak. Mass spectrometry investigation of the DNA film before and after interaction with AZA also demonstrated the formation of AZA adducts with purine bases.


Inflammatory bowel disease in primary immunodeficiency disorders is a heterogeneous clinical entity requiring an individualized treatment strategy: A systematic review

Tim Both, Virgil A S H Dalm, Savannah A Richardson, Naïma van Schie, Luuk M van den Broek, Annemarie C de Vries, P Martin van Hagen, Saskia M Rombach
PMID: 34118459   DOI: 10.1016/j.autrev.2021.102872

Abstract

To describe the prevalence, clinical presentation and current treatment regimens of inflammatory bowel disease (IBD) in patients with primary immunodeficiency disorders (PIDs).
A systematic review was conducted. The following databases were searched: MEDLINE, Embase, Web of Science, the Cochrane Library and Google Scholar.
A total of 838 articles were identified, of which 36 were included in this review. The prevalence of IBD in PIDs ranges between 3.4% and 61.2%, depending on the underlying PID. Diarrhea and abdominal pain were reported in 64.3% and 52.4% of the patients, respectively. Colon ulceration was the most frequent finding on endoscopic evaluation, while cryptitis, granulomas, ulcerations and neutrophilic/lymphocytic infiltrates were the most frequently reported histopathological abnormalities. Described treatment regimens included oral corticosteroids and other oral immunosuppressive agents, including mesalazine, azathioprine and cyclosporin, leading to clinical improvement in the majority of patients. In case of treatment failure, biological therapies including TNF- α blocking agents, are considered.
The overall prevalence of IBD in patients with PID is high, but varies between different PIDs. Physicians should be aware of these complications and focus on characteristic symptoms to reduce diagnostic delay and delay in initiation of treatment. Treatment of IBD in PIDs depends on severity of symptoms and may differ between various PIDs based on distinct underlying pathogenesis. An individualized diagnostic and therapeutic approach is therefore warranted.


Successful use of trametinib and dasatinib combined with chemotherapy in the treatment of Ph-positive B-cell acute lymphoblastic leukemia: A case report

Jing Wang, Shu-Hong Shen, Bin-Fei Hu, Guan-Ling Wang
PMID: 34160436   DOI: 10.1097/MD.0000000000026440

Abstract

Relapsed or refractory acute lymphoblastic leukemia poses a significant clinical challenge due to its poor prognosis, showing survival rates of less than a year even with the use of novel therapies. In this report, we describe the safe and effective use of trametinib combined with dasatinib in a patient with acute lymphoblastic leukemia (ALL). To the best of our knowledge, this is the first report on the successful use of 2 targeted drugs such as trametinib and dasatinib in a pediatric patient with Ph+ ALL and recurrent pancreatitis.
A 6-year-old boy with ALL and Philadelphia chromosome (Ph+) who had recurrent asparaginase-associated pancreatitis.
The patient was diagnosed with ALL, based on clinical features, laboratory analyses, bone marrow aspiration evaluation in morphology, immunology, cytogenetics, and molecular.
The patient was treated with dasatinib combined with an intermediate risk-oriented chemotherapy. However, owing to recurrent asparaginase-associated pancreatitis, the patient has to abandon asparaginase in consolidation. Considering the high risk of relapse, we used trametinib and dasatinib combined with chemotherapy as maintenance chemotherapy.
After 6 months, there were no obvious side effects or residual disease.
We suggest that the combination of trametinib and dasatinib may represent a viable option to treat patients with potential relapsed/refractory Ph+ ALL.


Efficacy and safety of low-dose corticosteroid with azathioprine in the treatment of elderly-onset IgA vasculitis with nephritis

Hikaru Sugimoto, Yasuko Yamaguchi, Wako Yumura, Takashi Takei
PMID: 34083191   DOI: 10.1136/bcr-2020-241422

Abstract

The diagnosis of elderly-onset IgA vasculitis (IgAV) and its prognosis can be difficult to ascertain because of its rarity and the frequent presence of comorbidities. Furthermore, the treatment of elderly-onset IgAV remains controversial. We report a case of IgAV in an 87-year-old patient. Renal involvement was detected early during the IgAV follow-up. He was treated with low-dose corticosteroid and azathioprine, which led to a complete remission without any adverse effects. This suggests that precise intervention with early diagnosis and careful renal follow-up may prevent renal failure and that low-dose steroids with azathioprine can be an effective treatment for elderly-onset IgAV with nephritis.


Debulking Surgery Combined with Low-Dose Oral Prednisolone and Azathioprine for Intractable IgG4-Related Orbital Disease: A Case Report

Hua-Hsuan Kuo, Chen-Hung Chen, Shu-Ya Wu
PMID: 34064500   DOI: 10.3390/medicina57050448

Abstract

A case of intractable IgG4-related orbital disease (IgG4-ROD) was successfully treated by debulking surgery combined with low-dose prednisolone and azathioprine as maintenance therapy. A 64-year-old man visited our clinic with progressive bilateral upper eyelid swelling and right eye fullness of a year's duration. He was previously treated with systemic corticosteroids for the IgG4-ROD and experienced a partial clinical response but relapsed upon prednisolone cessation. The patient underwent debulking surgery of the right lacrimal gland and right upper eyelid. His post-operative medication was oral prednisolone (5 mg) every other day and 50 mg azathioprine per day. The patient's right eye remained asymptomatic during the 18 months of follow-up. Debulking surgery combined with low-dose prednisolone and azathioprine, as a maintenance therapy, is an effective and alternative treatment for the long-term control of intractable IgG4-ROD.


Explore Compound Types